molecular formula C22H16S B14683875 2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene CAS No. 25664-50-0

2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene

Cat. No.: B14683875
CAS No.: 25664-50-0
M. Wt: 312.4 g/mol
InChI Key: WCOWTSONRTYBCZ-UHFFFAOYSA-N
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Description

2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized stilbene derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence biological pathways and cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol
  • 2,6-dibromo-4-[(E)-2-phenylethenyl]phenol
  • 1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine

Uniqueness

2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene is unique due to its benzothiophene core, which imparts distinct chemical and physical properties.

Properties

CAS No.

25664-50-0

Molecular Formula

C22H16S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene

InChI

InChI=1S/C22H16S/c1-2-6-17(7-3-1)10-11-18-12-14-19(15-13-18)22-16-20-8-4-5-9-21(20)23-22/h1-16H

InChI Key

WCOWTSONRTYBCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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